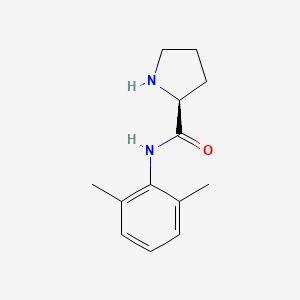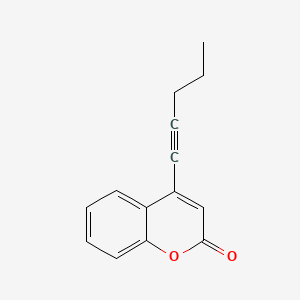
4-(Pent-1-yn-1-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pent-1-yn-1-yl)-2H-chromen-2-one is an organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromenone core with a pent-1-yn-1-yl substituent at the 4-position, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-1-yn-1-yl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with a chromenone derivative and a pent-1-yne compound.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne and facilitate nucleophilic addition to the chromenone core.
Catalysts: Transition metal catalysts such as palladium or copper may be used to enhance the reaction efficiency.
Solvents: Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Pent-1-yn-1-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted chromenone derivatives.
Scientific Research Applications
4-(Pent-1-yn-1-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pent-1-yn-1-yl)-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its specific biological activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(Pent-1-yn-1-yl)-1H-indole: Similar structure but with an indole core.
4-(Pent-1-yn-1-yl)-2H-pyran-2-one: Similar structure but with a pyranone core.
Uniqueness
4-(Pent-1-yn-1-yl)-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-pent-1-ynylchromen-2-one |
InChI |
InChI=1S/C14H12O2/c1-2-3-4-7-11-10-14(15)16-13-9-6-5-8-12(11)13/h5-6,8-10H,2-3H2,1H3 |
InChI Key |
DAVANEXHBUCEFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC(=O)OC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
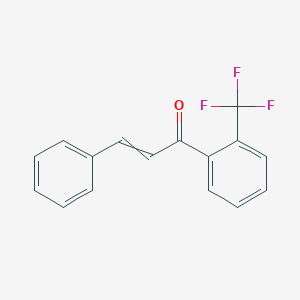
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)
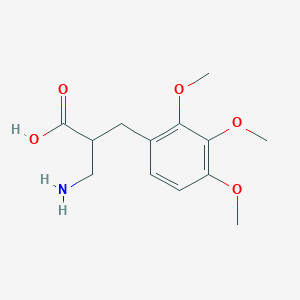
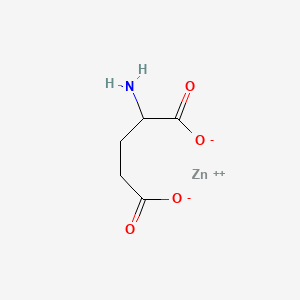

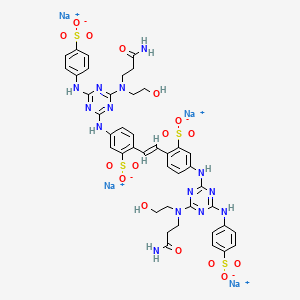
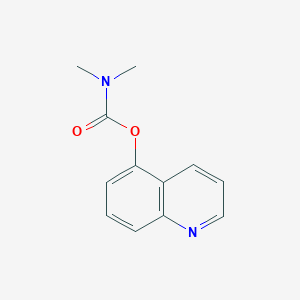
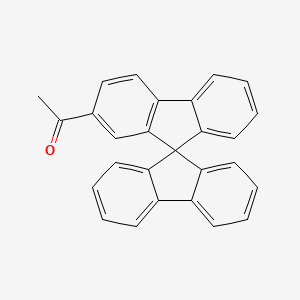
![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)
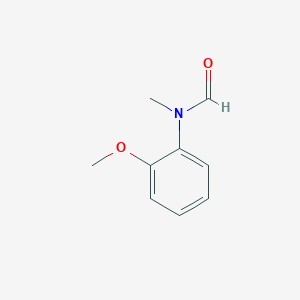

![[1,1'-Biphenyl]-2,6-dicarboxylic acid](/img/structure/B14128754.png)
